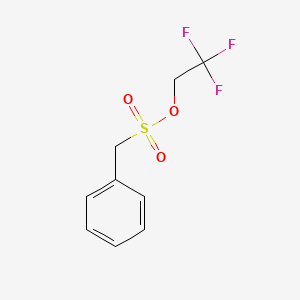
2,2,2-Trifluoroethyl phenylmethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl phenylmethanesulfonate is an organic compound characterized by the presence of a trifluoroethyl group and a phenylmethanesulfonate group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroethyl phenylmethanesulfonate can be synthesized through the reaction of 2,2,2-trifluoroethanol with phenylmethanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is cooled to low temperatures (around -25°C) to facilitate the reaction. After the addition of the reagents, the mixture is allowed to warm to room temperature and stirred overnight. The product is then isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl phenylmethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The trifluoroethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Nucleophilic substitution: Products include substituted trifluoroethyl derivatives.
Oxidation: Products include oxidized forms of the trifluoroethyl group.
Reduction: Products include reduced forms of the trifluoroethyl group.
Hydrolysis: Products include 2,2,2-trifluoroethanol and phenylmethanesulfonic acid.
Scientific Research Applications
2,2,2-Trifluoroethyl phenylmethanesulfonate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoroethyl phenylmethanesulfonate involves the interaction of the trifluoroethyl group with various molecular targets. The trifluoroethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The phenylmethanesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interactions with specific enzymes, receptors, or other biomolecules, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl methanesulfonate: Similar in structure but lacks the phenyl group.
2,2,2-Trifluoroethyl p-toluenesulfonate: Contains a p-toluenesulfonate group instead of a phenylmethanesulfonate group.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group instead of a phenylmethanesulfonate group.
Uniqueness
2,2,2-Trifluoroethyl phenylmethanesulfonate is unique due to the presence of both the trifluoroethyl and phenylmethanesulfonate groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various applications. The phenyl group adds aromaticity, which can influence the compound’s interactions with other molecules and its overall behavior in chemical reactions .
Properties
CAS No. |
200876-85-3 |
|---|---|
Molecular Formula |
C9H9F3O3S |
Molecular Weight |
254.23 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl phenylmethanesulfonate |
InChI |
InChI=1S/C9H9F3O3S/c10-9(11,12)7-15-16(13,14)6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
AMSXUBUACIVCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















